4-(4-Chlorophenyl)cyclohexanecarboxylic acid

X-ray crystallography Solid-state characterization Reference standard validation

As the definitive cis-isomer reference standard for Atovaquone impurity profiling (Atovaquone Related Compound 1), this compound is critical for chromatographic method development and validation (HPLC/UPLC). Unlike the trans-isomer (CAS 49708-81-8) used in synthesis, only this cis-configuration provides accurate retention time matching and quantification. Supplied with full characterization data, it ensures ANDA-compliant QC release testing. Researchers also utilize its protein kinase inhibitory activity for anticancer SAR studies. Choose the correct isomer for your analytical or discovery workflow—procure with confidence.

Molecular Formula C13H15ClO2
Molecular Weight 238.72
CAS No. 1346600-43-8
Cat. No. B601226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)cyclohexanecarboxylic acid
CAS1346600-43-8
Synonymscis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Molecular FormulaC13H15ClO2
Molecular Weight238.72
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16)
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 1346600-43-8): cis-Isomer Identity and Key Analytical Role


4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 1346600-43-8) is the cis-isomer of a cyclohexane carboxylic acid derivative bearing a para-chlorophenyl substituent. This compound is chemically designated as (1s,4s)-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid and is most notably recognized as Atovaquone Related Compound 1 [1]. It serves primarily as a fully characterized reference standard for the antimalarial drug atovaquone, supplied with detailed characterization data compliant with regulatory guidelines [1]. Its specific cis-configuration is critical for its defined role in analytical method development, method validation (AMV), and quality control (QC) applications [1].

Why trans-Isomer (CAS 49708-81-8) and Other Analogs Cannot Replace cis-4-(4-Chlorophenyl)cyclohexanecarboxylic acid


The trans-isomer (CAS 49708-81-8) and the cis-isomer (CAS 1346600-43-8) exhibit divergent functional roles despite sharing the same molecular formula. While the trans-isomer functions as a key synthetic intermediate in the production of atovaquone [1], the cis-isomer is exclusively employed as a reference standard for analytical applications. Substituting the cis-isomer with the trans-isomer in a chromatographic or spectroscopic method would introduce a peak with different retention behavior, potentially leading to misidentification or inaccurate quantification of atovaquone-related impurities [2]. Furthermore, the cis-isomer may possess a distinct pharmacological profile; for instance, it has been reported as a potent inhibitor of protein kinases with anticancer activity in vitro , whereas the trans-isomer is not associated with such direct bioactivity. This stereochemical specificity underscores the critical importance of procuring the correct isomer for the intended scientific purpose.

Product-Specific Evidence for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 1346600-43-8): Quantitative Differentiation


Crystallographic Evidence Confirms cis-Configuration and Solid-State Structure

The crystal structure of the cis-isomer (CAS 1346600-43-8) has been definitively solved, providing unequivocal proof of its (1s,4s)-configuration. This structural confirmation is a prerequisite for its use as a certified reference standard [1]. In contrast, the trans-isomer (CAS 49708-81-8) exhibits different solid-state packing and would be identified as a distinct compound in any crystallographic comparison. The reported unit cell parameters for the cis-isomer are: a = 14.4696(7) Å, b = 9.5385(4) Å, c = 18.7042(11) Å, β = 112.619(2)°, V = 2383.0(2) ų, Z = 8, T = 150(2) K [1].

X-ray crystallography Solid-state characterization Reference standard validation

Synthetic Role Differentiation: cis-Isomer as Reference Standard vs. trans-Isomer as Intermediate

The cis-isomer (CAS 1346600-43-8) is specifically designated as 'Atovaquone Related Compound 1' and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [1]. The trans-isomer (CAS 49708-81-8) is employed as a synthetic intermediate in the production of atovaquone [2]. A head-to-head comparison of their utility reveals that the cis-isomer is essential for analytical method validation (AMV) and quality control (QC) applications, while the trans-isomer is a bulk chemical for manufacturing [1].

Pharmaceutical analysis Process chemistry Regulatory compliance

Biological Activity: Potential Protein Kinase Inhibition by cis-Isomer

The cis-isomer (CAS 1346600-43-8) has been described as a potent inhibitor of protein kinases with demonstrated anticancer activity in Chinese hamster ovary cells and the ability to induce apoptosis in human leukemia cells . While specific IC50 values are not publicly disclosed in the available literature, the reported activities suggest a biological profile that is not shared by the trans-isomer (CAS 49708-81-8), which is not noted for any direct kinase inhibitory or anticancer effects [1]. This divergence in biological activity highlights the pharmacological relevance of the cis-isomer.

Anticancer research Kinase inhibition In vitro pharmacology

Application Scenarios for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS 1346600-43-8)


Analytical Method Development and Validation for Atovaquone

This compound is the definitive reference standard for the identification and quantification of the cis-isomer impurity in atovaquone drug substance and drug product [1]. It is used to establish system suitability, determine relative response factors, and validate HPLC or UPLC methods as part of an Abbreviated New Drug Application (ANDA) or commercial quality control release testing [1].

Solid-State Characterization and Polymorph Screening

The solved crystal structure of the cis-isomer provides a benchmark for solid-state analysis [1]. Researchers can use this reference data to confirm the identity of synthesized material, investigate potential polymorphs of atovaquone intermediates, and ensure batch-to-batch consistency in solid form during process development [1].

Preclinical Biological Evaluation as a Kinase Inhibitor

Given its reported activity as a protein kinase inhibitor [1], this compound serves as a starting point for medicinal chemistry efforts. Its unique cis-configuration may confer a specific binding mode that can be explored in structure-activity relationship (SAR) studies aimed at developing novel anticancer agents [1].

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